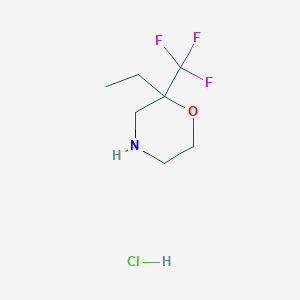

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO . It has a molecular weight of 219.63 .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two heteroatoms, oxygen and nitrogen . The compound also contains a trifluoromethyl group and an ethyl group attached to the nitrogen atom .Scientific Research Applications

Fluorination Reagents and Synthetic Applications

Aminodifluorosulfinium salts, including morpholine derivatives, have been identified as selective fluorination reagents. These crystalline fluorinating agents, such as morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), offer enhanced thermal stability and ease of handling compared to traditional reagents. They efficiently convert alcohols to alkyl fluorides and carbonyls to gem-difluorides with high selectivity, showcasing their utility in organic synthesis and material science (L’Heureux et al., 2010).

Catalysis and Chemical Transformations

Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine have been synthesized and shown to efficiently catalyze the transfer hydrogenation reaction of ketones. These complexes demonstrate significant catalytic activity, contributing to advancements in the field of catalysis and synthetic organic chemistry (Singh et al., 2010).

Organic Synthesis and Material Science

Morpholine triflate has been used as a Lewis acid catalyst in a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This methodology emphasizes the role of morpholine derivatives in facilitating complex chemical reactions, thereby underscoring their importance in organic synthesis and material science applications (Zhou et al., 2016).

Advanced Materials and Separation Technologies

Morpholine-functionalized polycarbonate hydrogels have been developed for heavy metal ion sequestration, showcasing the application of 2-Ethyl-2-(trifluoromethyl)morpholine derivatives in creating materials with environmental and industrial significance. These hydrogels possess stimuli-responsive properties and are capable of efficiently removing lead ions from aqueous solutions, highlighting their potential in water purification and environmental remediation (Kawalec et al., 2013).

Properties

IUPAC Name |

2-ethyl-2-(trifluoromethyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c1-2-6(7(8,9)10)5-11-3-4-12-6;/h11H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBTTXVITRKBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNCCO1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2954786.png)

![N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2954788.png)

![N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2954789.png)

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B2954792.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2954793.png)

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2954798.png)

![6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2954800.png)

![1-Cyclohexyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2954804.png)

![Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate](/img/structure/B2954807.png)